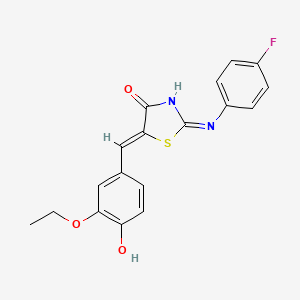
4-(1-benzofuran-2-ylcarbonyl)-1-benzyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-ベンゾフラン-2-イルカルボニル)-1-ベンジル-5-(3-エトキシ-4-ヒドロキシフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、その独特の構造特徴と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、ベンゾフラン、ベンジル、エトキシ、ヒドロキシ基などの複数の官能基の存在によって特徴付けられ、その多様な化学反応性と生物活性に貢献しています。
準備方法
合成経路と反応条件
4-(1-ベンゾフラン-2-イルカルボニル)-1-ベンジル-5-(3-エトキシ-4-ヒドロキシフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、一般的に多段階の有機反応を伴います。一般的な合成経路には、以下が含まれます。
ベンゾフラン部分の形成: ベンゾフラン環は、適切な試薬を用いて、オルト-ヒドロキシアリールケトンの環化によって合成することができます。
ベンジル基の導入: ベンジル基は、しばしば、ベンジルクロリドとルイス酸触媒を用いたフリーデル・クラフツアルキル化によって導入されます。
ピロール-2-オン環の形成: ピロール-2-オン環は、適切なアミンとカルボニル化合物を用いた縮合反応によって形成されます。
エトキシ基とヒドロキシ基の導入: エトキシ基とヒドロキシ基は、それぞれ、求核置換反応とヒドロキシル化反応によって導入されます。
工業生産方法
この化合物の工業生産は、同様の合成経路を伴いますが、大規模生産用に最適化されています。これには、連続フローリアクターの使用、最適な反応条件に対するハイスループットスクリーニング、反応効率と収率を高めるための触媒の使用が含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にヒドロキシ基で酸化反応を受ける可能性があり、キノンやその他の酸化誘導体の形成につながります。
還元: 還元反応は、カルボニル基を標的にすることができ、それらをアルコールやその他の還元型に変換します。
置換: ベンジル基とエトキシ基は、求核置換反応または求電子置換反応によって他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元剤: 水素化ホウ素ナトリウム (NaBH₄)、水素化リチウムアルミニウム (LiAlH₄)
置換試薬: ハロゲン化物、アミンやチオールなどの求核剤
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はキノンを生成する可能性があり、還元はアルコールを生成する可能性があります。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その多様な官能基により、有機合成において汎用性の高い中間体になります。
生物学
生物学的研究において、この化合物の構造特徴により、様々な生体分子と相互作用することが可能になり、酵素阻害、受容体結合、その他の生化学的プロセスの研究に役立ちます。
医学
この化合物は、その生物活性のために潜在的な医学的用途を持っています。その抗炎症作用、抗酸化作用、または抗癌作用について調査される可能性があります。
産業
産業部門では、この化合物は、その独特の化学的性質により、ポリマーやコーティングなどの新しい材料の開発に使用することができます。
作用機序
4-(1-ベンゾフラン-2-イルカルボニル)-1-ベンジル-5-(3-エトキシ-4-ヒドロキシフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または他のタンパク質を含み得ます。この化合物の官能基により、これらの標的と水素結合、疎水性相互作用、その他の非共有結合相互作用を形成することができ、その活性を調節し、様々な生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
- 4-(1-ベンゾフラン-2-イルカルボニル)-5-(3-エトキシ-4-ヒドロキシフェニル)-3-ヒドロキシ-1-{5-[(4-メチルベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}-1,5-ジヒドロ-2H-ピロール-2-オン
- 4-(1-ベンゾフラン-2-イルカルボニル)-5-(3-エトキシ-4-ヒドロキシフェニル)-3-ヒドロキシ-1-{5-[(1-ナフチルメチル)スルファニル]-1,3,4-チアジアゾール-2-イル}-1,5-ジヒドロ-2H-ピロール-2-オン
独自性
4-(1-ベンゾフラン-2-イルカルボニル)-1-ベンジル-5-(3-エトキシ-4-ヒドロキシフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの独自性は、その官能基の特定の組み合わせにあり、それは異なる化学反応性と生物活性を付与します。類似の化合物と比較して、異なる薬物動態特性、結合親和性、および生物学的効果を示す可能性があり、さらなる研究開発のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
- **4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one
- **4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(1-benzofuran-2-ylcarbonyl)-1-benzyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a valuable compound for further research and development.
特性
分子式 |
C28H23NO6 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
3-(1-benzofuran-2-carbonyl)-1-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H23NO6/c1-2-34-22-15-19(12-13-20(22)30)25-24(26(31)23-14-18-10-6-7-11-21(18)35-23)27(32)28(33)29(25)16-17-8-4-3-5-9-17/h3-15,25,30,32H,2,16H2,1H3 |
InChIキー |
ZJPAETJNKNSBHC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C(=O)C4=CC5=CC=CC=C5O4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12132084.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132092.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12132093.png)
![3-methylbutyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12132101.png)

![(5Z)-2-(3-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132106.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide](/img/structure/B12132114.png)
![Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12132122.png)
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine](/img/structure/B12132124.png)

![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132144.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12132150.png)
![2-{4-methyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12132160.png)

